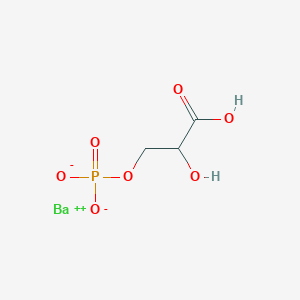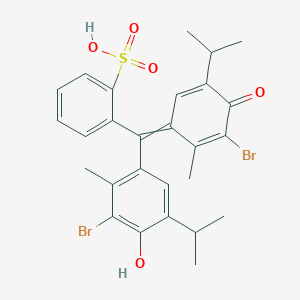
Glyceric acid 3-(barium phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyceric acid 3-(barium phosphate) is the salt of Glyceric Acid 3-Phosphate . It’s a metabolic intermediate in both glycolysis and the Calvin cycle . Glyceric acid refers to organic compounds with the formula HOCH2CH(OH)CO2H. It occurs naturally and is classified as a three-carbon sugar acid .
Synthesis Analysis
Glyceric acid is usually produced by the oxidation of glycerol . A novel process termed as VDG has been proposed for the production of glyceric acid (GLA) from glycerol. In this process, glycerol is selectively oxidized to GLA and other thermal-sensitivity byproducts by recently developed PtRu/MCM-41 nanocatalysts under base-free conditions .Molecular Structure Analysis
The molecular formula of Glyceric Acid 3-Phosphate Barium Salt is C6H8Ba3O14P2 . For Glyceric acid-3-phosphate, the molecular formula is C15H39O7PSi4 .Chemical Reactions Analysis
Several phosphate derivatives of glyceric acid, including 2-phosphoglyceric acid, 3-phosphoglyceric acid, 2,3-bisphosphoglyceric acid, and 1,3-bisphosphoglyceric acid, are intermediates in glycolysis . In the glycolytic pathway, 1,3-bisphosphoglycerate is dephosphorylated to form 3-phosphoglyceric acid in a coupled reaction producing two ATP via substrate-level phosphorylation .Physical And Chemical Properties Analysis
Glyceric acid refers to organic compounds with the formula HOCH2CH(OH)CO2H. It occurs naturally and is classified as a three-carbon sugar acid . The molecular weight of Glyceric Acid 3-Phosphate Barium Salt is 778.047842 .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Glycerol is significant due to its ubiquity in biochemistry . The significance of glycerol and its various derivatives in biochemistry, their plausible roles in the origin and evolution of early cell membranes, and significance in the biochemistry of extremophiles, followed by their prebiotic origin on the early Earth and associated catalytic processes that led to the origin of these compounds are being explored .
Eigenschaften
CAS-Nummer |
22457-55-2 |
|---|---|
Molekularformel |
C6H12BaO14P2 |
Molekulargewicht |
507.43 g/mol |
IUPAC-Name |
barium(2+);2-hydroxy-3-phosphonooxypropanoate |
InChI |
InChI=1S/2C3H7O7P.Ba/c2*4-2(3(5)6)1-10-11(7,8)9;/h2*2,4H,1H2,(H,5,6)(H2,7,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
CBJGUYOIDKQFCO-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Kanonische SMILES |
C(C(C(=O)[O-])O)OP(=O)(O)O.C(C(C(=O)[O-])O)OP(=O)(O)O.[Ba+2] |
Andere CAS-Nummern |
22457-55-2 |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















